molecular formula C8H7BrN4 B1520836 5-(4-Bromo-2-methylphenyl)-1H-tetrazole CAS No. 1007128-19-9

5-(4-Bromo-2-methylphenyl)-1H-tetrazole

Cat. No. B1520836
CAS RN: 1007128-19-9
M. Wt: 239.07 g/mol
InChI Key: VTGSBWSDRVPXSC-UHFFFAOYSA-N
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Description

The compound “5-(4-Bromo-2-methylphenyl)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The “4-Bromo-2-methylphenyl” part suggests a bromine atom and a methyl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure would consist of a tetrazole ring attached to a phenyl ring with a bromine atom and a methyl group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions, often serving as bioisosteres for carboxylic acids or amides in drug design . The presence of the bromine atom might make the compound susceptible to reactions involving halogen exchange .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of the bromine atom would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Environmental Relevance

5-(4-Bromo-2-methylphenyl)-1H-tetrazole is a compound of interest in various fields of chemistry and environmental science due to its structural relevance and potential applications. Although specific studies directly addressing this compound were not found, insights can be gained from related research on brominated compounds, tetrazoles, and their applications in scientific research.

  • Tetrazole as a Pharmacophore : Tetrazole moieties, including structures similar to 5-(4-Bromo-2-methylphenyl)-1H-tetrazole, are recognized for their wide range of biological activities. These include antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. Tetrazoles serve as bioisosteres for the carboxylic acid group, enhancing lipophilicity, bioavailability, and reducing drug side effects due to their better pharmacokinetic profiles and metabolic stability. This makes tetrazoles, including potentially 5-(4-Bromo-2-methylphenyl)-1H-tetrazole, important pharmacophores in drug development (Patowary, Deka, & Bharali, 2021).

  • Environmental Impact of Brominated Compounds : Brominated flame retardants, including those structurally related to 5-(4-Bromo-2-methylphenyl)-1H-tetrazole, have been extensively studied for their occurrence in the environment and potential toxicological effects. These compounds are ubiquitous due to their use in various consumer products and have been associated with neurodevelopmental and other health risks. Research emphasizes the need for monitoring and understanding the environmental fate and impact of these compounds, highlighting the importance of studying brominated tetrazoles for their environmental relevance (Vuong et al., 2020).

  • Use in Material Science and Synthesis : The versatility of tetrazoles, possibly including 5-(4-Bromo-2-methylphenyl)-1H-tetrazole, extends into material science and organic synthesis. Tetrazoles are utilized in the synthesis of polymers, coordination compounds, and as intermediates in the preparation of various functional materials. Their unique chemical properties enable the development of novel materials with desirable electrical, optical, and thermal characteristics, which are valuable in applications ranging from electronics to biotechnology (Issar & Kakkar, 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in drug design, the tetrazole might interact with biological targets in a manner similar to carboxylic acids or amides .

Safety and Hazards

As with any chemical compound, handling “5-(4-Bromo-2-methylphenyl)-1H-tetrazole” would require appropriate safety measures. The compound could potentially be harmful if swallowed, inhaled, or comes into contact with skin .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. Tetrazoles are of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

5-(4-bromo-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGSBWSDRVPXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-2-methylphenyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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